1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3S/c10-9(11)14-6(5-12)4-7(13-14)8-2-1-3-15-8/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICCFWXAJNHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Another study investigated the effect of an (E)-1,2-di (thiophen-2-yl)ethene (TVT) unit on the hole mobility and photovoltaic properties of dithienyl-difluorobenzothiadiazole (DTBT) based polymers . The backbone conformation of the polymer could be well modulated by the TVT unit, leading to an extended conjugation length and strengthened intermolecular interaction .
Biological Activity
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₆F₂N₄S
- Molecular Weight : 228.22 g/mol
- CAS Number : 2092804-61-8
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Using hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of the Difluoromethyl Group : Utilizing difluoromethyl halides under basic conditions.
- Incorporation of the Thiophene Ring : Achieved through cross-coupling reactions like Suzuki or Stille coupling .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may act as an inhibitor or modulator, influencing processes such as inflammation and cancer cell proliferation .
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazoles exhibited cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Antimicrobial Properties
Pyrazole compounds have also been explored for their antimicrobial activities. For instance, derivatives have shown promising results against various pathogenic fungi and bacteria. The mechanism often involves disrupting cellular integrity, leading to cell lysis .
Case Studies
Research Applications
The compound is being investigated for several applications:
- Cancer Therapy : As a potential chemotherapeutic agent due to its ability to inhibit tumor growth.
- Antimicrobial Development : Useful in designing new antibiotics or antifungal agents.
- Inflammation Modulation : Its role in reducing inflammatory markers makes it a candidate for treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, pyrazole derivatives have been documented to target specific kinases involved in cancer proliferation, making them potential candidates for drug development .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has demonstrated anti-inflammatory activity. It has been suggested that the difluoromethyl group enhances the compound's ability to modulate inflammatory responses, potentially leading to new treatments for inflammatory diseases .
Agrochemicals
Pesticidal Activity
The structural characteristics of this compound make it a candidate for use in agrochemicals. Its efficacy as a pesticide has been explored, with studies indicating that it can effectively control pest populations while minimizing harm to beneficial insects. The thiophene moiety contributes to its biological activity by enhancing the compound's affinity for pest-specific targets .
Herbicidal Properties
Furthermore, this compound has shown promise as a herbicide. Its unique chemical structure allows it to interfere with plant growth processes, making it effective against a variety of weed species. The potential for developing selective herbicides based on this compound could lead to more sustainable agricultural practices .
Materials Science
Synthesis of Functional Materials
In materials science, this compound is being investigated for its potential in synthesizing functional materials such as polymers and nanocomposites. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, leading to applications in electronics and coatings .
Conductive Polymers
The electrical properties of pyrazole derivatives make them suitable for use in conductive polymers. Research is ongoing into how these compounds can be integrated into electronic devices, potentially improving conductivity and performance in applications such as sensors and organic light-emitting diodes (OLEDs) .
Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Induces apoptosis; modulates inflammatory responses |
| Agrochemicals | Pesticides, herbicides | Effective against pests; selective herbicidal action |
| Materials Science | Functional materials, conductive polymers | Enhances thermal stability; improves electrical properties |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
Target Compound :
- Position 1 : Difluoromethyl (-CF₂H)
- Position 3 : Thiophen-2-yl (C₄H₃S)
- Position 5 : Carbonitrile (-CN)
Comparisons :
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) Key Differences: Carbonitrile at position 4 (vs. 5 in target), phenyl at position 3 (vs. thiophen-2-yl), and a thiadiazole-thioether side chain. Impact: The carbonitrile position alters electron distribution, reducing aromaticity at position 5.
Methyl 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
- Key Differences : Carboxylate ester at position 5 (vs. -CN), difluorophenyl at position 1 (vs. -CF₂H).
- Impact : The ester group (-COOMe) is less electron-withdrawing than -CN, reducing electrophilicity. Difluorophenyl enhances π-π stacking but may increase hydrophobicity compared to -CF₂H.
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) Key Differences: Trifluoromethylsulfinyl and dichlorophenyl substituents. Impact: The -SO-CF₃ group enhances pesticidal activity via strong electron withdrawal and oxidative stability, whereas the target compound’s thiophene may prioritize interactions with sulfur-containing biological targets.
Physical Properties and Spectral Data
Notes:
Yield Comparison :
- Thiophene derivatives (e.g., ) typically achieve yields of 50–70%, comparable to phenyl analogs (e.g., 68.92% for 7d ).
Preparation Methods
Key Steps:
Step 1: Substitution/Hydrolysis Reaction
- Dissolve alpha, beta-unsaturated ester (bearing thiophen-2-yl group) and an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
- Slowly add 2,2-difluoroacetyl halide (X = F or Cl) at low temperature (around -30°C to -20°C).
- Follow with alkali hydrolysis to generate the alpha-difluoroacetyl intermediate solution.
Step 2: Condensation/Cyclization Reaction
- Add a catalyst such as potassium iodide or sodium iodide to the intermediate solution.
- Carry out a low-temperature condensation reaction with methylhydrazine aqueous solution, maintaining temperature control to avoid side reactions.
- Perform reduced pressure and temperature rise to promote cyclization.
- Acidify the reaction mixture to precipitate the crude pyrazole product.
- Recrystallize from an alcohol-water mixture (35-65% alcohol, e.g., methanol, ethanol, or isopropanol) to obtain the pure pyrazole derivative.
This method has demonstrated high yields (around 75-80%) and purity (>99% by HPLC) for related difluoromethyl-pyrazole carboxylic acids, which can be adapted for the carbonitrile analog by substituting the appropriate ester or nitrile precursors.
Specific Adaptation for this compound
While direct literature on this exact compound is limited, the synthetic methodology can be extrapolated from closely related compounds and general pyrazole synthesis protocols:
- The thiophen-2-yl substituent is introduced via the alpha, beta-unsaturated ester or equivalent precursor bearing the thiophene moiety.
- The difluoromethyl group is installed through the use of 2,2-difluoroacetyl halide in the substitution step.
- The carbonitrile group at the 5-position of the pyrazole ring can be introduced by starting from a nitrile-containing precursor or by post-cyclization functional group transformation.
Research Findings and Data Summary
| Step | Reagents/Conditions | Key Parameters | Outcome / Notes |
|---|---|---|---|
| Substitution/Hydrolysis | Alpha,beta-unsaturated ester (thiophen-2-yl), 2,2-difluoroacetyl halide, acid-binding agent (triethylamine) | Temp: -30 to -20°C; Solvent: dioxane/THF/DCM; Molar ratio: 1:0.95-0.98:1.0-1.5 | Formation of alpha-difluoroacetyl intermediate with high conversion |
| Condensation/Cyclization | Methylhydrazine aqueous solution, catalyst (KI or NaI) | Temp control during addition (-30 to -20°C), then gradual warming under reduced pressure | Cyclization to pyrazole ring; crude product isolated by acidification |
| Purification | Recrystallization from alcohol-water mixture (35-65% alcohol) | Alcohol: methanol, ethanol, or isopropanol; Reflux 1-2 hours, cool to 5-15°C | High purity product (>99% HPLC), yield 75-80% |
Q & A
Q. What are the common synthetic methodologies for preparing 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile?
The compound is typically synthesized via cyclocondensation or cross-coupling reactions. A general approach involves reacting a thiophene-substituted hydrazine derivative with a difluoromethyl-containing β-ketonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole core. For example, coupling reactions using Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst, aryl boronic acids) can introduce the thiophene moiety . Post-synthetic modifications, such as cyanation at the 5-position, may employ nitrile precursors or halogen exchange reactions.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms the presence of the difluoromethyl group, while ¹H/¹³C NMR resolves aromatic protons (thiophene and pyrazole).
- X-ray Crystallography: Single-crystal diffraction (using SHELX for refinement ) determines bond lengths, angles, and molecular conformation. Mercury software visualizes packing motifs and intermolecular interactions (e.g., π-π stacking) .
- Infrared (IR) Spectroscopy: Validates the nitrile group (C≡N stretch ~2200 cm⁻¹) and aromatic C-H bending .
Q. How do structural modifications (e.g., substituents on pyrazole/thiophene) influence bioactivity in early SAR studies?
Substituent size and electronic properties on the pyrazole ring (e.g., difluoromethyl vs. trifluoromethyl) modulate steric hindrance and lipophilicity, impacting target binding. The thiophene moiety enhances π-stacking with aromatic residues in enzyme active sites. Systematic SAR studies involve synthesizing analogs with varied substituents and testing in bioassays (e.g., enzyme inhibition, cellular activity) .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole synthesis be addressed?
Regioselectivity in pyrazole formation is controlled by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts preferential attack sites during cyclization. Experimental optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., CuI for cyanation) .
Q. What role do hydrogen-bonding networks and ring puckering play in the compound’s crystal packing?
Graph set analysis (Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., C≡N···H interactions) . Puckering parameters (Cremer-Pople coordinates) quantify non-planarity of the pyrazole ring, influencing packing efficiency and stability. Mercury’s Materials Module compares packing patterns across crystal structures to identify polymorphs .
Q. How are contradictory crystallographic data (e.g., bond length discrepancies) resolved?
Discrepancies arise from experimental resolution limits or disorder. SHELXL refinement incorporates restraints for geometrically constrained atoms (e.g., aromatic rings) . Validation tools like PLATON check for outliers in bond distances/angles and flag possible errors . Comparative analysis with analogous structures in the Cambridge Structural Database (CSD) provides benchmarks .
Q. What computational strategies predict binding modes of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) uses the compound’s crystallographic geometry to model interactions with proteins. Electrostatic potential maps (derived from DFT calculations) highlight nucleophilic/electrophilic regions, guiding mutagenesis studies. MD simulations assess binding stability under physiological conditions .
Q. How are impurities and by-products identified during synthesis?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detects trace impurities (e.g., des-cyano derivatives). Reference standards for common by-products (e.g., 3-thiophene isomers) are synthesized and characterized via NMR for spiking experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
